[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid
Description
[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 4-fluorophenyl group at position 5 and a sulfanylacetic acid moiety at position 2. The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle with two nitrogen atoms and one oxygen atom, known for its stability and bioisosteric properties. The sulfanylacetic acid group enhances solubility and facilitates interactions with biological targets through hydrogen bonding or metal coordination .
Properties
IUPAC Name |
2-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O3S/c11-7-3-1-6(2-4-7)9-12-13-10(16-9)17-5-8(14)15/h1-4H,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAAWEVGYSBOCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)SCC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategies for 1,3,4-Oxadiazole Derivatives
The 1,3,4-oxadiazole core is commonly synthesized via cyclization reactions involving hydrazide precursors and appropriate dehydrating or oxidizing agents. Key approaches include:
Cyclization of acylthiosemicarbazides: This method involves preparing acylthiosemicarbazides followed by oxidative cyclization using oxidants such as 1,3-dibromo-5,5-dimethylhydantoin or iodine, yielding 1,3,4-oxadiazole derivatives with high efficiency (up to 97% yield) under mild conditions.
One-pot synthesis from acylhydrazides and isocyanates: Using coupling reagents like propanephosphonic anhydride (T3P), this eco-friendly method facilitates the formation of 2-amino-1,3,4-oxadiazoles with minimal epimerization and good yields.
Electro-oxidative and photocatalytic methods: These innovative approaches employ electrochemical oxidation or visible-light photocatalysis (e.g., eosin-Y catalysis) to achieve oxidative heterocyclization of semicarbazones, providing rapid and high-yielding syntheses of substituted oxadiazoles.
Dehydration of diacylhydrazines: Using dehydrating agents such as phosphorus oxychloride, thionyl chloride, or carbodiimide derivatives (e.g., EDC), diacylhydrazines undergo cyclodehydration to form 1,3,4-oxadiazoles efficiently.
Specific Preparation of [5-(4-Fluoro-phenyl)-oxadiazol-2-ylsulfanyl]-acetic acid
While direct literature on the exact compound is limited, analogous synthetic routes for 5-substituted-1,3,4-oxadiazol-2-ylsulfanyl acetic acids, including halogenated phenyl derivatives, provide a reliable framework:
Purification and Characterization:
- The final product is purified by recrystallization or chromatographic techniques and characterized by spectroscopic methods (NMR, IR, MS) to confirm the structure.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Hydrazide formation | 4-Fluorobenzoic acid ester + hydrazine hydrate, reflux in ethanol | 4-Fluorobenzohydrazide |
| 2 | Acylthiosemicarbazide synthesis | Reaction with CS2 in alkaline alcoholic solution | Acylthiosemicarbazide intermediate |
| 3 | Oxidative cyclization | Iodine or 1,3-dibromo-5,5-dimethylhydantoin + KI, reflux | 5-(4-Fluoro-phenyl)-1,3,4-oxadiazol-2-thiol |
| 4 | Alkylation | Chloroacetic acid + KOH, reflux in ethanol/water | [5-(4-Fluoro-phenyl)-1,3,4-oxadiazol-2-ylsulfanyl]-acetic acid |
| 5 | Purification | Recrystallization or chromatography | Pure target compound |
Research Findings and Yields
Oxidative cyclization using 1,3-dibromo-5,5-dimethylhydantoin in the presence of KI has been reported to give yields up to 97% for similar 1,3,4-oxadiazole derivatives.
The alkylation step with chloroacetic acid under basic reflux conditions typically proceeds with moderate to high yields (70–90%), depending on reaction time and purity of intermediates.
The overall multi-step synthesis is efficient, scalable, and employs commercially available reagents, making it suitable for gram-scale production.
3 Notes on Method Selection and Optimization
Choice of oxidant: Iodine and 1,3-dibromo-5,5-dimethylhydantoin are preferred for their strong oxidizing ability and high yields in cyclization steps.
Solvent and temperature: Ethanol and aqueous ethanol mixtures under reflux provide optimal conditions for hydrazide formation and alkylation.
Environmental considerations: Methods employing T3P or photocatalysis offer greener alternatives but may require adaptation for sulfanyl-substituted oxadiazoles.
Purity and regioselectivity: Use of regioselective reagents like EDC·HCl can improve product purity and yield in cyclization steps.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the fluorophenyl group, potentially altering the compound’s electronic properties.
Substitution: The fluorophenyl group can participate in various substitution reactions, including nucleophilic and electrophilic aromatic substitutions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced oxadiazole derivatives.
Substitution Products: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has demonstrated that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial properties. For example, compounds synthesized from 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thione have shown potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) comparable to standard antibiotics .
Anticancer Potential
Studies indicate that oxadiazole derivatives can inhibit cancer cell proliferation. A specific derivative was tested against various cancer cell lines and demonstrated cytotoxic effects, suggesting potential as an anticancer agent. The mechanism is believed to involve the induction of apoptosis in cancer cells through the modulation of key signaling pathways .
Neuroprotective Effects
Recent findings highlight the neuroprotective properties of 5-(4-fluorophenyl)-1,3,4-oxadiazole derivatives. In vitro studies have shown that these compounds can inhibit acetylcholinesterase activity, which is crucial for treating Alzheimer's disease. One compound demonstrated an IC50 value of 0.068 µM against acetylcholinesterase, indicating its potential as a lead candidate for Alzheimer's treatment .
Agricultural Applications
Pesticidal Properties
The compound's derivatives have been evaluated for their pesticidal activities. Research indicates that certain oxadiazole derivatives exhibit significant insecticidal properties against agricultural pests. These findings suggest potential applications in developing eco-friendly pesticides that could reduce reliance on traditional chemical pesticides .
Material Science Applications
Polymer Chemistry
5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl-acetic acid can also be utilized in polymer chemistry for synthesizing novel materials with enhanced thermal stability and mechanical properties. The incorporation of oxadiazole units into polymer backbones has been shown to improve the material's resistance to heat and oxidative degradation .
Case Studies
Mechanism of Action
The mechanism of action of [5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and fluorophenyl group are likely to play key roles in binding to these targets, while the sulfanyl-acetic acid moiety may influence the compound’s solubility and bioavailability. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Aromatic Ring
- Chloro vs. Fluoro Substitution: The compound [5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl]acetic acid () shares structural similarity but replaces fluorine with chlorine. Chlorine’s larger atomic size and stronger electron-withdrawing effect increase lipophilicity and may enhance metal-binding affinity. Key Data:
- Cu(II) complex: Square planar geometry, magnetic susceptibility = 1.85 B.M.
Zn(II) complex: Tetrahedral geometry, conductivity = 12.5 S cm² mol⁻¹.
- For example, the compound N-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]oxadiazol-2-ylsulfanyl}-acetamide showed potent cytotoxicity (IC₅₀ = 4.6 μM against PANC-1 cells), outperforming 5-fluorouracil (5-FU) .
Variations in the Sulfanylacetic Acid Moiety
- Such modifications are common in prodrug design but may compromise target binding .
- Amide Derivatives: Substituting the acetic acid with an acetamide group, as in 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine (), introduces a morpholine ring, which can enhance pharmacokinetic properties (e.g., solubility, bioavailability). This compound’s crystal structure and biological activity are detailed in Mamatha et al.
Biological Activity
5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl-acetic acid (CAS Number: 485334-65-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and therapeutic applications.
Chemical Structure
The chemical structure of 5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl-acetic acid is characterized by the presence of a fluorophenyl group and an oxadiazole moiety, which are known to enhance biological activity in various compounds.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound's structural features suggest it may exhibit cytotoxic effects against various cancer cell lines.
Case Studies
- In Vitro Studies : A study evaluated several oxadiazole derivatives for their anticancer activity against different cell lines including HEPG2 (liver cancer), MCF7 (breast cancer), and SW1116 (colon cancer). The results indicated that compounds with similar structures to 5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl-acetic acid showed IC50 values ranging from 0.67 to 1.18 µM, suggesting potent anticancer activity compared to standard drugs like staurosporine .
- Mechanistic Insights : The mechanism of action involves the induction of apoptosis in cancer cells through the inhibition of key signaling pathways such as EGFR and Src kinases. For instance, one derivative was reported to inhibit EGFR with an IC50 value of 0.24 µM, indicating strong potential for therapeutic application in cancers driven by these pathways .
Biological Mechanisms
The biological activity of 5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl-acetic acid can be attributed to several mechanisms:
- Apoptosis Induction : The compound has been shown to promote programmed cell death in cancer cells by activating caspase pathways.
- Cell Cycle Arrest : It may cause cell cycle arrest at the G2/M phase, leading to reduced proliferation of cancer cells.
Pharmacological Applications
The therapeutic potential extends beyond oncology. Preliminary research suggests that derivatives of oxadiazoles may also possess neuroprotective properties. For example, compounds similar to 5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl-acetic acid have been investigated for their efficacy in treating epilepsy and other neurological disorders linked to nonsense mutations in genes like CDKL5 and SCN1A .
Data Summary Table
| Property | Value/Description |
|---|---|
| CAS Number | 485334-65-4 |
| Anticancer Activity | IC50 values range from 0.67 to 1.18 µM |
| Mechanism | Induces apoptosis; inhibits EGFR and Src kinases |
| Potential Applications | Anticancer therapy; neuroprotection in epilepsy |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
